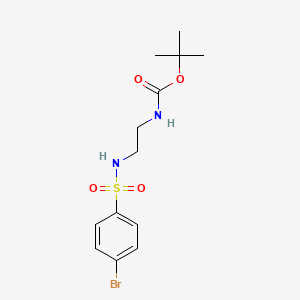
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
概要
説明
The compound t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a derivative of tert-butylsulfonamide and t-butylcarbamate, which are compounds known for their applications in organic synthesis and material science. The tert-butyl group is a common protecting group in organic chemistry due to its steric bulk and ease of removal under acidic conditions. The presence of a bromophenylsulfonamide moiety suggests potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that similar methodologies could potentially be applied to synthesize the t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate by introducing the appropriate bromophenylsulfonamide and carbamate functionalities.
Molecular Structure Analysis
While specific details on the molecular structure of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate are not provided, the structure can be inferred from related compounds. The tert-butyl group is known to impart steric hindrance, which can influence the reactivity and stability of the molecule. The bromophenylsulfonamide group is likely to be a key functional group for subsequent chemical reactions due to the presence of a good leaving group (bromide) and a sulfonamide that can act as a directing group.
Chemical Reactions Analysis
The reactivity of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be anticipated based on the reactivity of its functional groups. The tert-butyl group can be deprotected under acidic conditions, as seen in the case of tert-butylsulfonamide . The bromophenyl moiety could undergo nucleophilic aromatic substitution reactions, and the carbamate linkage could be involved in reactions with nucleophiles or bases. The t-butyl bromide has been shown to react with carboxylic acids and N-protected amino acids to form methylthiomethyl esters, indicating that the bromide in the compound could participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be partially deduced from the properties of related compounds. For example, t-butylcarbamates of cellulose derivatives have been synthesized and characterized, showing good solubility in common organic solvents and fair thermal stability with onset temperatures of weight loss ranging from 177-204°C . These properties suggest that the t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate might also exhibit similar solubility and thermal stability profiles. Additionally, the presence of the carbamate linkage is known to influence gas permeability properties in polymers , which could be an interesting aspect to explore for the compound .
科学的研究の応用
Oxidation Studies : A study by Turini et al. (1998) explored the oxidation of methyl- and ethyl- tertiary-butyl ethers in rat liver microsomes, focusing on the role of cytochrome P450 isoforms. This research is relevant to understanding the metabolic pathways and potential toxicological aspects of similar chemical compounds (Turini et al., 1998).
Chemical Synthesis and Structure : Research by Xiao-Guang Bai and Ju-Xian Wang (2014) on the synthesis of tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate provides insights into the molecular structure and bonding, which is essential for understanding the chemical properties and potential applications of similar compounds (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Pharmacological Research : A study on a new synthetic sulfonylurea compound, I4, which includes a structure related to the t-Butyl carbamate group, was investigated by Na Lu et al. (2012) for its effects on platelets and vascular smooth muscle. This research is significant for understanding the therapeutic potential of such compounds in cardiovascular diseases (Na Lu et al., 2012).
Environmental Impact Studies : The research by 橋本 伸也 et al. (2009) on the degradation mechanism of Ethyl t-butyl ether (ETBE) by sodium persulfate investigates environmental impact and degradation pathways, which is crucial for understanding the ecological effects of related chemical substances (橋本 伸也 et al., 2009).
Material Science Applications : Research by R. Marcilla et al. (2006) on tailor-made polymer electrolytes based on ionic liquids including butyl groups highlights potential applications in electrochemistry and material science, which could be relevant for similar butyl-based compounds (R. Marcilla et al., 2006).
Safety And Hazards
The safety information available indicates that t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPYRUCEUVPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428427 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate | |
CAS RN |
310480-85-4 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


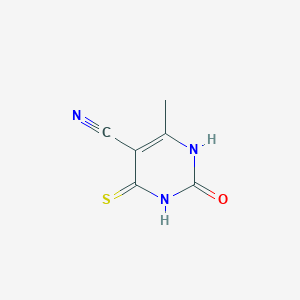
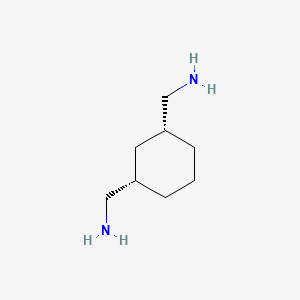
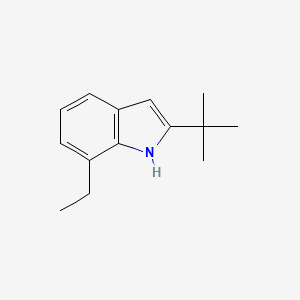
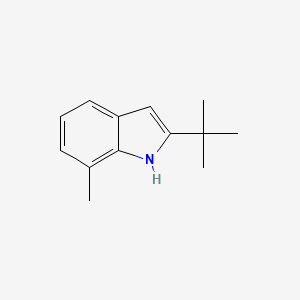
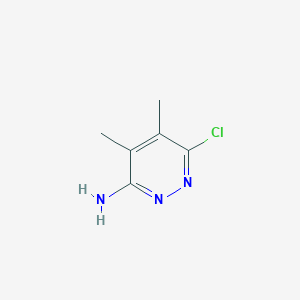



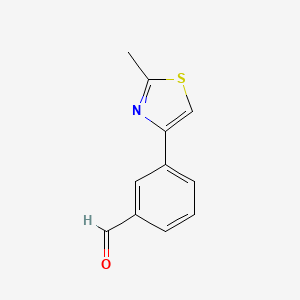

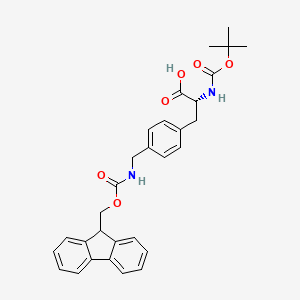
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)
